molecular formula C10H13N5O B13097131 5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole

5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole

Cat. No.: B13097131
M. Wt: 219.24 g/mol
InChI Key: XHYYPJLJOMBIMA-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, materials science, and other fields. The presence of the ethoxyphenyl group and the hydrazono moiety in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with an appropriate nitrile or isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as luminescent materials and metal complexes.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole
  • 5-(2-Methoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole
  • 5-(2-Chlorophenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole

Uniqueness

5-(2-Ethoxyphenyl)-3-hydrazono-2,3-dihydro-1H-1,2,4-triazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]hydrazine

InChI

InChI=1S/C10H13N5O/c1-2-16-8-6-4-3-5-7(8)9-12-10(13-11)15-14-9/h3-6H,2,11H2,1H3,(H2,12,13,14,15)

InChI Key

XHYYPJLJOMBIMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NN2)NN

Origin of Product

United States

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